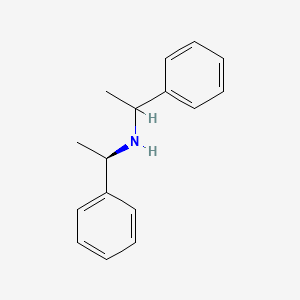![molecular formula C20H22O6 B13411193 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Secopenicillide C is produced through a co-culture method involving Penicillium pinophilum FKI-5653 and Trichoderma harzianum FKI-5655 . The co-culture is grown on potato dextrose agar at 27°C for 3 days and then transferred to glucose peptone broth at 27°C for 6 days . This method enhances the production of secopenicillide C by 3.7-fold compared to pure culture .
Analyse Des Réactions Chimiques
Secopenicillide C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various derivatives of secopenicillide C with altered bioactive properties .
Applications De Recherche Scientifique
Secopenicillide C has several scientific research applications:
Mécanisme D'action
The mechanism of action of secopenicillide C involves its interaction with specific molecular targets in microbial cells. It disrupts cellular processes by binding to key enzymes and proteins, leading to altered metabolic pathways and inhibition of cell growth . The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Secopenicillide C is unique compared to other penicillides due to its enhanced production in co-culture and its distinct bioactive properties . Similar compounds include:
Penicillide: The founder product of the penicillide family.
Secopenicillide A and B: Other derivatives with similar structures but different bioactivities.
Purpactin A: A related compound with antifungal properties.
Secopenicillide C stands out due to its unique production method and enhanced bioactivity in co-culture .
Propriétés
Formule moléculaire |
C20H22O6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methylphenoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C20H22O6/c1-11(2)4-5-13-6-7-16(17(18(13)23)20(24)25)26-19-14(10-21)8-12(3)9-15(19)22/h4,6-9,21-23H,5,10H2,1-3H3,(H,24,25) |
Clé InChI |
CQCKOPHUTBMXHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)CC=C(C)C)O)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


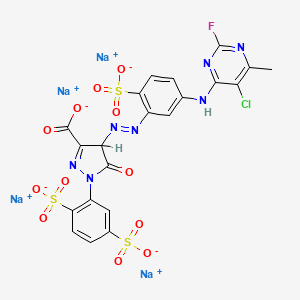

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
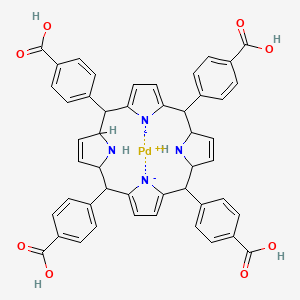
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)

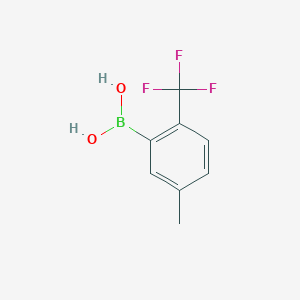


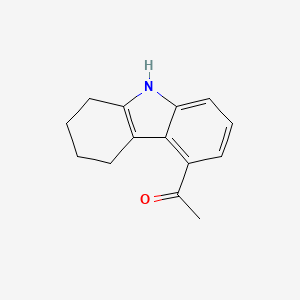
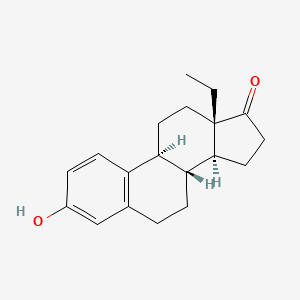
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
